molecular formula C18H15N3O2 B8382073 N-Indolin-6-yl-4-oxo-1H-quinoline-3-carboxamide

N-Indolin-6-yl-4-oxo-1H-quinoline-3-carboxamide

Cat. No. B8382073
M. Wt: 305.3 g/mol
InChI Key: KVFDYIPHNQIYKT-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

A mixture of N-(1-acetylindolin-6-yl)-4-oxo-1H-quinoline-3-carboxamide (233) (43 mg, 0.12 mmol), 1N NaOH solution (0.5 mL) and ethanol (0.5 mL) was heated to reflux for 48 h. The solution was concentrated and the residue was dissolved in DMSO (1 mL) and purified by HPLC (10-99% CH3CN—H2O) to yield the product, N-indolin-6-yl-4-oxo-1H-quinoline-3-carboxamide (258) (10 mg, 20%). HPLC ret. time 2.05 min, 10-99% CH3CN, 5 min run; ESI-MS 306.3 m/z (MH+).
Name
N-(1-acetylindolin-6-yl)-4-oxo-1H-quinoline-3-carboxamide
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH:13][C:14]([C:16]3[C:25](=[O:26])[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[NH:18][CH:17]=3)=[O:15])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>C(O)C>[NH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH:13][C:14]([C:16]3[C:25](=[O:26])[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[NH:18][CH:17]=3)=[O:15])[CH:11]=2)[CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
N-(1-acetylindolin-6-yl)-4-oxo-1H-quinoline-3-carboxamide
Quantity
43 mg
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)NC(=O)C1=CNC2=CC=CC=C2C1=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DMSO (1 mL)
CUSTOM
Type
CUSTOM
Details
purified by HPLC (10-99% CH3CN—H2O)

Outcomes

Product
Name
Type
product
Smiles
N1CCC2=CC=C(C=C12)NC(=O)C1=CNC2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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